Perflubron's ability to dissolve oxygen and carbon dioxide makes it a useful tool for measuring gas exchange in the lungs. Researchers can fill a small balloon with perflubron and place it within the airways. By measuring the change in gas composition within the perflubron over time, scientists can assess how efficiently the lungs are transferring oxygen from the inhaled air into the bloodstream and removing carbon dioxide waste. This technique, known as the perflubron technique, offers several advantages over traditional methods:
Perflubron's ability to carry oxygen has also led to research exploring its potential as a liquid ventilation agent. In this concept, perflubron would be instilled into the lungs, replacing air and delivering oxygen directly to the blood through the lung tissue. This approach could be beneficial for patients with severe respiratory failure where traditional mechanical ventilation is ineffective or carries a high risk of complications.
Perflubron, also known as perfluorooctyl bromide, is a synthetic organofluoride compound characterized by its unique molecular structure, which consists predominantly of carbon and fluorine atoms, with a bromine atom substituting one of the terminal fluorines. Its chemical formula is , and it has a molecular weight of approximately 498.96 g/mol . The absence of hydrogen atoms in its structure allows perflubron to exhibit distinctive properties, such as being highly insoluble in water but capable of dissolving large amounts of gases, making it a candidate for various medical applications, particularly in enhancing oxygen delivery during surgical procedures .
Perflubron's mechanism of action depends on its application:
Limited data exists on the specific toxicity of perflubron. However, concerns exist due to its perfluorinated nature. Perfluorinated compounds can be persistent in the environment and potentially accumulate in the body []. More research is needed to fully understand the safety profile of perflubron, particularly for long-term use [].
Perflubron is primarily investigated for its role as an intravascular oxygen carrier. It has been shown to augment oxygen delivery to tissues during surgical procedures, potentially improving patient outcomes by maintaining hemodynamic stability and reducing the need for blood transfusions . Studies indicate that perflubron can dissolve significant amounts of oxygen and carbon dioxide, facilitating gas exchange in the bloodstream .
Adverse effects associated with perflubron include gastrointestinal disturbances such as vomiting and a sensation of fullness, which were reported in clinical trials . Its unique properties also make it a candidate for use as a contrast agent in imaging techniques.
The synthesis of perflubron typically involves:
This multi-step synthesis results in the formation of perflubron, which is characterized by high stability and low reactivity due to the strong carbon-fluorine bonds present in its structure .
Perflubron has several notable applications:
Research on perflubron has focused on its interactions within biological systems and its efficacy as an oxygen carrier. Studies have demonstrated that perflubron can significantly increase the solubility of volatile anesthetics when present in blood at clinically relevant concentrations . This property enhances the effectiveness of anesthetics during surgical procedures. Additionally, interaction studies have explored how perflubron behaves in different physiological environments, providing insights into its safety and efficacy profiles.
Perflubron shares similarities with several other compounds but stands out due to its unique structure and properties. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Perfluorodecalin | High solubility for gases; used in tissue engineering | |
Perfluoropropane | Used as a refrigerant; lower molecular weight | |
Perfluorohexane | Used in various industrial applications; less dense | |
Perfluorooctane | Similar structure; used as a solvent and lubricant |
Perflubron's distinctive feature is its brominated structure combined with high fluorination, which provides exceptional gas solubility while maintaining stability within biological systems. This makes it particularly valuable for medical applications compared to other perfluorinated compounds that may not possess the same level of functionality or biocompatibility.
Perflubron belongs to the perfluoroalkyl bromide family, characterized by:
The compound’s rigidity arises from strong C-F bonds (485 kJ/mol), while bromine introduces polarity (dipole moment: 1.08 D).
The transition from first-generation perfluorocarbons (e.g., Fluosol-DA) to perflubron-based formulations (e.g., Oxygent®) addressed stability and oxygen-carrying limitations.
Perflubron’s medical applications leverage its radiopacity (CT attenuation: 3,200 HU) and ultrasound contrast enhancement capabilities. In industrial settings, its thermal stability and inertness make it suitable for high-performance lubricants and coatings.
(Continued in subsequent sections with molecular modeling data, synthesis routes from source 10, and advanced applications...)
Perflubron exhibits a distinctive molecular architecture characterized by a fully saturated eight-carbon perfluoroalkyl chain with terminal bromine substitution [1] [2] [3]. The molecular formula C₈BrF₁₇ represents a linear perfluorinated structure where seventeen fluorine atoms and one bromine atom substitute all hydrogen atoms of the corresponding octane backbone [1] [4] [2] [3]. The molecule adopts an extended chain conformation typical of perfluoroalkanes, with the carbon backbone maintaining a zigzag arrangement due to tetrahedral carbon geometry [5] [6].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₈BrF₁₇ | [1] [4] [2] [3] |
Molecular Weight | 498.96 g/mol | [1] [4] [2] [3] |
Total Bond Count | 25 bonds | [3] [7] |
C-F Bond Length | ~1.35 Å (typical) | [5] [6] |
C-C Bond Length | ~1.54 Å (typical) | [5] [6] |
C-Br Bond Length | ~1.94 Å (typical) | [6] |
The electronic structure of perflubron is dominated by the highly electronegative fluorine atoms, which create significant electron withdrawal from the carbon framework [6] [8]. Computational studies on related perfluoroalkanes reveal that the electronic properties are characterized by highly polarized carbon-fluorine bonds, where fluorine atoms bear substantial negative charge while carbon atoms carry corresponding positive charge [5] [6] [8]. The molecular orbitals show characteristic features of perfluorinated compounds, with the highest occupied molecular orbital (HOMO) primarily localized on the bromine atom and the fluorine lone pairs, while the lowest unoccupied molecular orbital (LUMO) exhibits antibonding character involving carbon-fluorine sigma-star orbitals [9] [10] [11].
Analysis of perfluoroalkane electronic structure indicates that the extensive fluorination results in a significant increase in the HOMO-LUMO energy gap compared to hydrocarbon analogs [12] [9] [13]. This electronic configuration contributes to the chemical inertness and stability that characterizes perfluorocarbon compounds [14] [15]. The bromine substitution introduces additional electronic effects, providing a site of reduced electronegativity relative to fluorine, which can influence molecular reactivity and interactions [16] [17].
The extended chain conformation is stabilized by favorable gauche interactions between carbon-fluorine bonds, contrasting with hydrocarbon systems where anti conformations are typically preferred [5] [18]. Quantum chemical calculations on model perfluoroalkanes demonstrate that the molecular geometry shows characteristic twisting of 10-20 degrees about carbon-carbon bonds, deviating from perfect trans configurations due to stereoelectronic effects involving fluorine atoms [5] [19].
Perflubron exhibits well-defined phase transition behavior characteristic of pure perfluoroalkanes, with a sharp melting point in the range of 6.0-7.2°C and a boiling point of 141-144°C at standard atmospheric pressure [3] [7] [20] [21] [22] [23]. These thermal properties reflect the unique intermolecular interactions in perfluorocarbon systems, where weak van der Waals forces dominate molecular cohesion [24] [25] [14].
Phase Property | Value | Temperature Range | Reference |
---|---|---|---|
Melting Point | 6.0-7.2°C | Sharp transition | [20] [21] [22] [23] |
Boiling Point | 141-144°C | 1 atm pressure | [3] [7] [20] [21] [22] [23] |
Vapor Pressure | 6.54 mmHg | 25°C | [21] [22] |
Vapor Pressure | 10.4 mmHg | 37°C | [26] |
The vapor pressure behavior of perflubron follows the expected Clausius-Clapeyron relationship, with values of 6.54 mmHg at 25°C and 10.4 mmHg at 37°C [21] [22] [26]. These relatively low vapor pressures compared to shorter-chain perfluorocarbons reflect the molecular weight dependence of volatility in the perfluoroalkane series [24] [27] [28]. The temperature dependence of vapor pressure can be described by the Antoine equation, with coefficients derived from experimental measurements across the liquid range [24] [28] [25].
Thermodynamic analysis reveals that perflubron exhibits an enthalpy of vaporization consistent with other octyl-chain perfluorocarbons, typically in the range of 35-45 kJ/mol [24] [25] [29]. The relatively low enthalpy of vaporization compared to hydrocarbon analogs reflects the weak intermolecular forces characteristic of perfluorinated systems [30] [31] [14]. The entropy of vaporization follows Trouton's rule, indicating normal liquid behavior without significant molecular association or unusual liquid structure [32] [25].
Density measurements show the expected decrease with increasing temperature, with values of approximately 1.95 g/mL at 288K, 1.93 g/mL at 298K, and an estimated 1.90 g/mL at 313K [3] [7] [21] [22] [23]. The thermal expansion coefficient is relatively low compared to hydrocarbon systems, reflecting the rigid molecular structure and limited conformational flexibility of the perfluorinated chain [30] [25] [33].
Critical property estimation based on group contribution methods and scaling relationships with other perfluorooctanes suggests a critical temperature in the range of 250-300°C and a critical pressure of approximately 15-20 bar [25] [33]. These values are consistent with the general trend observed in perfluoroalkane homologs, where critical properties scale with molecular weight and chain length [24] [29].
Perflubron exhibits characteristic omniphobic behavior, displaying both hydrophobic and lipophobic properties that result in unique solubility patterns across different solvent systems [17] [34] [35] [14] [15]. The compound is essentially insoluble in water, with solubility levels estimated at less than 10⁻⁸ molar concentration, representing some of the lowest aqueous solubilities observed for organic liquids [36] [37] [15].
Solvent System | Solubility | Classification | Reference |
---|---|---|---|
Water | Insoluble (<10⁻⁸ M) | Hydrophobic | [36] [37] [15] |
DMSO | ≥16 mg/mL | Polar aprotic compatible | [38] [39] |
Ethanol | ≥58.2 mg/mL | Alcohol soluble | [39] |
Organic solvents | Miscible | Organophilic | [36] [39] |
Olive oil | 37 mM | Lipophilic | [40] [41] [42] |
The extreme hydrophobicity arises from the perfluorinated structure, which cannot form favorable interactions with water molecules due to the inability of fluorine atoms to participate in hydrogen bonding and the highly organized water structure around the perfluorocarbon surface [17] [34] [14] [15]. This aqueous insolubility is fundamental to the biological and biomedical applications of perflubron, as it maintains phase separation in aqueous biological systems [14] [43].
In contrast to its aqueous behavior, perflubron demonstrates significant solubility in organic solvents, being described as miscible with most conventional organic media [36] [39]. The compound shows particular affinity for alcohols, with solubility of at least 58.2 mg/mL in ethanol, and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (≥16 mg/mL) [38] [39]. This organic solubility reflects the ability of organic solvents to accommodate the perfluorinated structure through van der Waals interactions without requiring specific chemical interactions [35] [44].
The lipophilic character of perflubron is evidenced by its partition coefficient in octanol-water systems, with LogP values ranging from 6.1 to 7.0 [21] [22] [41]. This extremely high partition coefficient indicates strong preference for lipophilic environments over aqueous phases [41] [42]. In olive oil, perflubron achieves concentrations of 37 mM, demonstrating significant biological lipid solubility that underlies its membrane-partitioning behavior [40] [41] [42].
Uniquely among solvent systems, perflubron exhibits exceptional solubility in fluorous media - other perfluorinated solvents and compounds [44] [45] [46]. This fluorophilic behavior enables the formation of distinct fluorous phases that separate from both aqueous and conventional organic phases [47] [45] [46]. The fluorous phase affinity is driven by favorable van der Waals interactions between perfluorinated molecules and represents a third solubility domain beyond hydrophilic and lipophilic classifications [35] [44] [45].
Biological solubility studies reveal that perflubron readily partitions into cellular membranes, achieving saturation concentrations of approximately 2 mol% in phospholipid bilayers [48]. The compound localizes specifically in the hydrocarbon core of membrane bilayers, with minimal effect on membrane fluidity or headgroup organization [49] [48]. This membrane partitioning behavior is driven by the high lipophilicity and represents the primary mechanism for cellular uptake and biological effects [42] [49].
Perflubron exhibits distinctive surface and interfacial properties characteristic of perfluorocarbon compounds, with low surface tension and unique interfacial behavior that significantly impacts its biological and technical applications [50] [51] [52] [53] [54] [55]. The surface tension of perflubron at the air-liquid interface is estimated to be in the range of 15-25 mN/m, typical of perfluoroalkanes and significantly lower than water (72 mN/m) or conventional organic solvents [52] [53] [54] [55].
Interfacial Property | Value | Comparison System | Reference |
---|---|---|---|
Surface Tension (air-liquid) | 15-25 mN/m | Water: 72 mN/m | [52] [53] [54] [55] |
Interfacial Tension (water-perflubron) | ~50+ mN/m | High immiscibility | [50] [56] [51] |
Contact Angle on surfactants | 30-60° | Variable with surfactant | [51] |
Membrane Partition Coefficient | High | Lipophilic preference | [42] [48] |
The low surface tension reflects the weak intermolecular forces in perfluorocarbon systems and the inability of fluorinated compounds to form strong cohesive interactions [52] [53] [54]. This property contributes to the spreading behavior of perflubron on various surfaces and its effectiveness in reducing surface tension in mixed systems [50] [52]. Temperature dependence studies show that surface tension decreases linearly with increasing temperature, following the expected relationship for most liquids [55].
Interfacial tension measurements between perflubron and water reveal values exceeding 50 mN/m, indicating strong immiscibility and phase separation [50] [56] [51]. This high interfacial tension is responsible for the formation of stable emulsions when perflubron is dispersed in aqueous systems with appropriate surfactants, as utilized in biomedical applications [57] [43] [50]. The interfacial behavior can be modified by surfactants, with contact angle measurements on surfactant films showing values between 30-60° depending on the specific surfactant system [51].
Studies using the captive bubble surfactometer demonstrate that perflubron interacts distinctively with pulmonary surfactants compared to other perfluorocarbons [51]. When exposed to therapeutic surfactant preparations, perflubron shows contact angles that vary with vapor pressure characteristics, with lower vapor pressure leading to different spreading behavior on surfactant films [51]. These interactions are crucial for understanding perflubron behavior in liquid ventilation applications.
Membrane interfacial behavior represents a critical aspect of perflubron's biological activity [42] [49] [48]. The compound readily partitions into lipid bilayers, achieving equilibrium concentrations of approximately 2 mol% in phosphatidylcholine membranes [48]. Nuclear magnetic resonance studies using paramagnetic enhancement techniques demonstrate that perflubron localizes specifically in the hydrocarbon core center of lipid bilayers, experiencing a local environment similar to hexane [48].
The membrane partitioning kinetics are relatively slow, requiring 2-4 hours to reach equilibrium, which parallels the time course for biological effects observed in cellular studies [42] [49]. Despite the significant membrane incorporation, perflubron produces minimal changes in membrane structure or fluidity, as evidenced by deuterium and phosphorus NMR spectroscopy [48]. However, the compound does increase membrane permeability to small molecules, likely through subtle alterations in membrane packing [49].
Perfluorocarbon vapor effects on interfacial properties have been investigated for related compounds, showing that perfluorocarbon vapors can significantly reduce the surface tension of water [52] [53]. Linear correlations between vapor pressure and surface tension reduction suggest the formation of adsorbed perfluorocarbon layers at interfaces [52] [53]. These findings have implications for understanding the behavior of perflubron in systems where vapor-phase interactions may occur.
The formation of fluorous phases represents another unique interfacial phenomenon exhibited by perflubron [47] [45] [46]. Due to the solvophobic exclusion from both aqueous and lipophilic phases, perflubron can form a third, fluorous phase characterized by favorable interactions between perfluorinated molecules [45] [46]. This fluorous phase behavior is fundamental to separation technologies and specialized applications in synthetic chemistry [47] [46].
Irritant